molecular formula C23H26N4O3S2 B2449963 (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 897466-33-0

(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Cat. No.: B2449963
CAS No.: 897466-33-0
M. Wt: 470.61
InChI Key: MYUQSBGMSHVJQZ-UHFFFAOYSA-N
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Description

The compound (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule that features a combination of benzothiazole, piperazine, and pyrrolidine sulfonyl phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone typically involves multiple steps:

    Formation of the Benzothiazole Intermediate: The initial step involves the synthesis of 6-methylbenzo[d]thiazole. This can be achieved by cyclization of 2-aminothiophenol with acetic acid and methyl iodide under reflux conditions.

    Piperazine Coupling: The benzothiazole intermediate is then reacted with piperazine in the presence of a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Sulfonylation: The next step involves the sulfonylation of the phenyl ring. This is typically done by reacting the phenyl group with pyrrolidine sulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step is the coupling of the sulfonylated phenyl group with the piperazine-benzothiazole intermediate. This can be achieved using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with hydroxyl groups replacing the carbonyl group.

    Substitution: Substituted derivatives with nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Medicine

In medicine, (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is being investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and inflammation.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular interactions.

Mechanism of Action

The mechanism of action of (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can interact with enzyme active sites, while the piperazine and pyrrolidine sulfonyl groups can enhance binding affinity and specificity. This compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(morpholin-1-ylsulfonyl)phenyl)methanone
  • (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone

Uniqueness

The uniqueness of (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic profiles, making it a valuable candidate for further research and development.

This compound , highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S2/c1-17-4-9-20-21(16-17)31-23(24-20)26-14-12-25(13-15-26)22(28)18-5-7-19(8-6-18)32(29,30)27-10-2-3-11-27/h4-9,16H,2-3,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUQSBGMSHVJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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